molecular formula C7H14N2O B1662093 N-(2-(Dimethylamino)ethyl)acrylamide CAS No. 925-76-8

N-(2-(Dimethylamino)ethyl)acrylamide

Cat. No. B1662093
CAS RN: 925-76-8
M. Wt: 142.2 g/mol
InChI Key: WDQKICIMIPUDBL-UHFFFAOYSA-N
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Description

“N-(2-(Dimethylamino)ethyl)acrylamide” is a chemical compound with the molecular formula C7H14N2O . It is also known as “ACRYLAMIDO BUFFER” and has a molecular weight of 142.2 .


Molecular Structure Analysis

The molecular structure of “N-(2-(Dimethylamino)ethyl)acrylamide” has been analyzed using various methods such as 1 H-NMR spectra . The compound has a molecular weight of 142.20 .


Chemical Reactions Analysis

“N-(2-(Dimethylamino)ethyl)acrylamide” has been involved in various chemical reactions. For example, it has been used in the copolymerization system to produce soluble copolymers . The reactivity ratios for this compound have also been studied .


Physical And Chemical Properties Analysis

“N-(2-(Dimethylamino)ethyl)acrylamide” is a liquid at 20°C . It has a boiling point of 125°C/12 mmHg and a flash point of 116°C . .

Safety And Hazards

“N-(2-(Dimethylamino)ethyl)acrylamide” is a combustible liquid and can cause skin and eye irritation . It is harmful if swallowed and fatal if inhaled . After handling this compound, it is recommended to wash skin thoroughly .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-4-7(10)8-5-6-9(2)3/h4H,1,5-6H2,2-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKICIMIPUDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69684-12-4
Record name 2-Propenamide, N-[2-(dimethylamino)ethyl]-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=69684-12-4
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DSSTOX Substance ID

DTXSID70239022
Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Dimethylamino)ethyl)acrylamide

CAS RN

925-76-8
Record name N-[2-(Dimethylamino)ethyl]acrylamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Record name N-(N,N-Dimethylamino)ethyl acrylamide
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Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Record name N-[2-(dimethylamino)ethyl]acrylamide
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Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Synthesis routes and methods

Procedure details

174.2 g (1.0 mole) of N-(2-dimethylaminoethyl)-3-methoxypropionamide (according to Example 17) are heated with 1.5 g of sodium hydroxide in a high vacuum at 90° to 110° C. Within about 30 minutes the methanol is split off, vigorous foaming occurring. The temperature is increased and 85 g (0.6 mole=60% of the theoretical yield) of colorless oil having a Bp0.1 of 85°-90° C. are distilled off.
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
MSA Abdelaty - Journal of Polymers and the Environment, 2021 - Springer
To optimize the phase separation temperature of poly (N-isopropylacrylamide) two monomers have been used to fabricate a series of three functional and thermo-pH terpolymers. N-(2-(…
Number of citations: 10 link.springer.com
K Wang, Z Song, C Liu, W Zhang - Polymer Chemistry, 2016 - pubs.rsc.org
The thermo- and pH/CO2-responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s containing a polyacrylamide backbone but different N-substitutes of dialkylamine were synthesized and …
Number of citations: 39 pubs.rsc.org
Z Song, K Wang, C Gao, S Wang, W Zhang - Macromolecules, 2016 - ACS Publications
A new multi-stimuli-responsive homopolymer of poly[N-[2-(diethylamino)ethyl]acrylamide] (PDEAEAM), which combines the thermoresponsive and pH/CO 2 -responsive moieties of the …
Number of citations: 124 pubs.acs.org
ME Harmon, D Kuckling, CW Frank - Macromolecules, 2003 - ACS Publications
Photo-cross-linkable co- and terpolymers of N-isopropylacrylamide, 2-(dimethylmaleimido)-N-ethyl-acrylamide as the photosensitive component, and 3-acryloylaminopropionic acid or N…
Number of citations: 146 pubs.acs.org
B Pang, Y Yu, W Zhang - Macromolecular Rapid …, 2021 - Wiley Online Library
Thermoresponsive polymers exhibiting unique reversible phase transition properties in aqueous solution in response to temperature stimuli have been extensively investigated. In the …
Number of citations: 15 onlinelibrary.wiley.com
MSA Abdelaty - Polymer Bulletin, 2023 - Springer
The cationic monomer 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) has been synthesized in facile methods. It was evaluated by 1 H, 13 C NMR, and FT IR. …
Number of citations: 4 link.springer.com
NK Davydova, OV Sinitsyna… - Macromolecular …, 2012 - Wiley Online Library
The possibility of creating the copolymers capable of specific interactions with DNA was studied. The copolymers of acrylamide and synthesized N‐substituted acrylamides were …
Number of citations: 7 onlinelibrary.wiley.com
C Weinberger, Z Chen, W Birnbaum… - European Journal of …, 2017 - Wiley Online Library
Dimethylacrylamide‐based hydrogels were utilized as porogenic matrices in the synthesis of mesoporous aluminum oxide (γ‐Al 2 O 3 ) with specific BET surface areas up to 360 m 2 g –…
ME Harmon, D Kuckling, CW Frank - Langmuir, 2003 - ACS Publications
Atomic force microscopy (AFM) was used to study the mechanical properties of photo-cross-linked, temperature-responsive hydrogel layers in water. Photo-cross-linkable linear …
Number of citations: 101 pubs.acs.org
T Kong, G Guo, H Zhang, L Gao - Polymer Chemistry, 2017 - pubs.rsc.org
Intensive efforts have been devoted to the synthesis of thermoresponsive polymers with terminal N-alkyl-substituted groups. Furthermore, an investigation into polymers with a lower …
Number of citations: 13 pubs.rsc.org

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